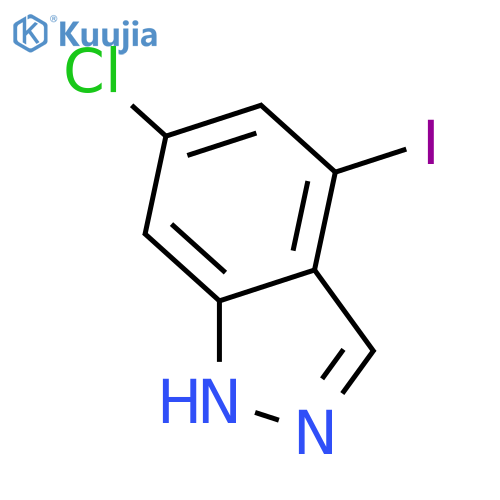Cas no 885519-56-2 (6-Chloro-4-iodo-1H-indazole)

6-Chloro-4-iodo-1H-indazole structure
商品名:6-Chloro-4-iodo-1H-indazole
CAS番号:885519-56-2
MF:C7H4ClIN2
メガワット:278.47753238678
MDL:MFCD07781383
CID:706658
PubChem ID:24728131
6-Chloro-4-iodo-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-4-iodo-1H-indazole
- 1H-Indazole,6-chloro-4-iodo-
- 1H-Indazole,6-chloro-4-iodo
- RW3742
- CZQKFAYNSDDHKA-UHFFFAOYSA-N
- SB11308
- 6-Chloro-4-iodo-1H-indazole, AldrichCPR
- ST1100685
- AB0032312
- X5606
- 6-Chloro-4-iodo-1H-indazole (ACI)
- DS-2163
- DA-18839
- SCHEMBL470105
- DTXSID50646194
- 885519-56-2
- AKOS016001343
- SY019144
- CS-W006708
- MFCD07781383
-
- MDL: MFCD07781383
- インチ: 1S/C7H4ClIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
- InChIKey: CZQKFAYNSDDHKA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C2C(C=NN2)=C(I)C=1
計算された属性
- せいみつぶんしりょう: 277.91100
- どういたいしつりょう: 277.91077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 2.156
- ゆうかいてん: No data available
- ふってん: 388.2±22.0 °C at 760 mmHg
- フラッシュポイント: 188.6±22.3 °C
- PSA: 28.68000
- LogP: 2.82090
- じょうきあつ: 0.0±0.9 mmHg at 25°C
6-Chloro-4-iodo-1H-indazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
6-Chloro-4-iodo-1H-indazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Chloro-4-iodo-1H-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064522-25g |
6-Chloro-4-iodo-1H-indazole |
885519-56-2 | 98% | 25g |
¥1750.00 | 2024-04-27 | |
| abcr | AB438809-25 g |
6-Chloro-4-iodo-1H-indazole; . |
885519-56-2 | 25g |
€758.80 | 2023-07-18 | ||
| eNovation Chemicals LLC | Y1125543-25g |
6-Chloro-4-iodo-1H-indazole |
885519-56-2 | 95% | 25g |
$545 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125543-100g |
6-Chloro-4-iodo-1H-indazole |
885519-56-2 | 95% | 100g |
$1755 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05995-50G |
6-chloro-4-iodo-1H-indazole |
885519-56-2 | 97% | 50g |
¥ 3,042.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05995-5G |
6-chloro-4-iodo-1H-indazole |
885519-56-2 | 97% | 5g |
¥ 396.00 | 2023-04-13 | |
| Chemenu | CM104487-5g |
6-chloro-4-iodo-1H-indazole |
885519-56-2 | 97% | 5g |
$*** | 2023-03-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DX968-1g |
6-Chloro-4-iodo-1H-indazole |
885519-56-2 | 95+% | 1g |
323.0CNY | 2021-08-04 | |
| Apollo Scientific | OR43648-5g |
6-Chloro-4-iodo-1H-indazole |
885519-56-2 | 95% | 5g |
£74.00 | 2025-02-20 | |
| Apollo Scientific | OR43648-25g |
6-Chloro-4-iodo-1H-indazole |
885519-56-2 | 95% | 25g |
£363.00 | 2025-02-20 |
6-Chloro-4-iodo-1H-indazole サプライヤー
atkchemica
ゴールドメンバー
(CAS:885519-56-2)6-Chloro-4-iodo-1H-indazole
注文番号:CL10204
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:30
価格 ($):discuss personally
6-Chloro-4-iodo-1H-indazole 関連文献
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
885519-56-2 (6-Chloro-4-iodo-1H-indazole) 関連製品
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:885519-56-2)1H-Indazole,6-chloro-4-iodo-

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:885519-56-2)6-Chloro-4-iodo-1H-indazole

清らかである:99%
はかる:25.0g
価格 ($):155.0




